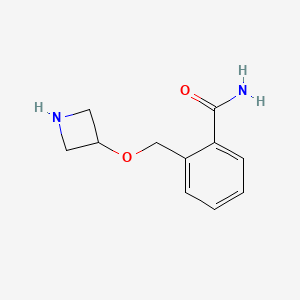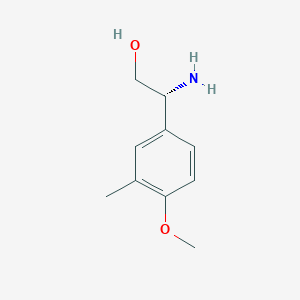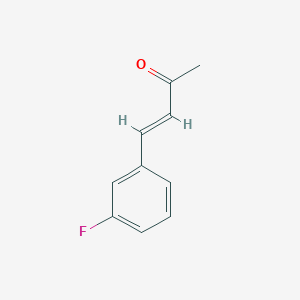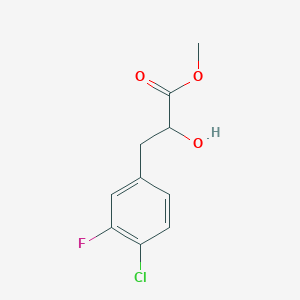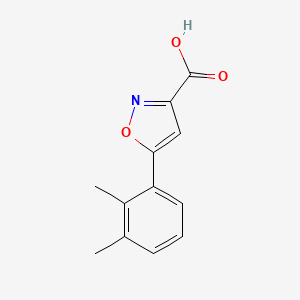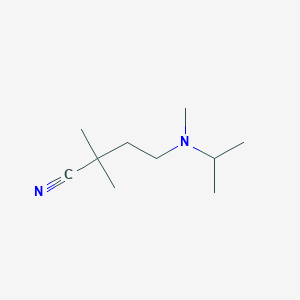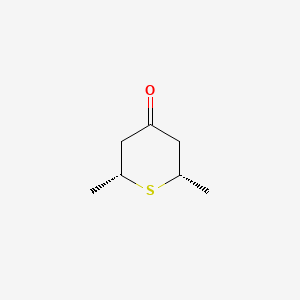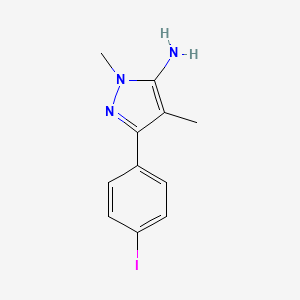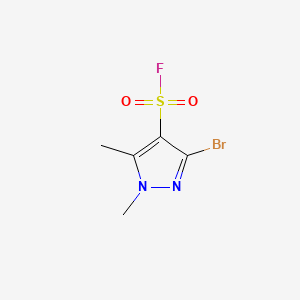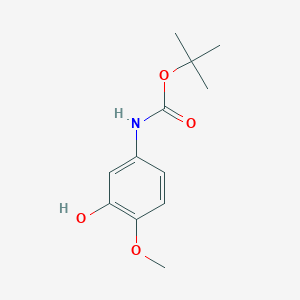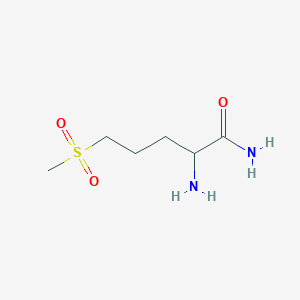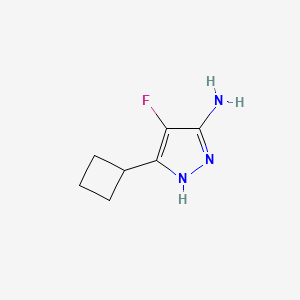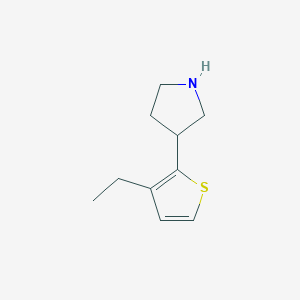![molecular formula C6H11NO3S B13618829 7-Oxa-1-thia-2-azaspiro[4.4]nonane 1,1-dioxide](/img/structure/B13618829.png)
7-Oxa-1-thia-2-azaspiro[4.4]nonane 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-oxa-1lambda6-thia-2-azaspiro[44]nonane-1,1-dione is a spirocyclic compound characterized by a unique structure that includes oxygen, sulfur, and nitrogen atoms within its ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-oxa-1lambda6-thia-2-azaspiro[4.4]nonane-1,1-dione typically involves the formation of the spirocyclic ring system through a series of chemical reactions. One common method includes the use of radical chemistry to construct the spiro-heterocycle . The reaction conditions often involve the use of specific catalysts and reagents to facilitate the formation of the desired product.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
7-oxa-1lambda6-thia-2-azaspiro[4.4]nonane-1,1-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Aplicaciones Científicas De Investigación
7-oxa-1lambda6-thia-2-azaspiro[4.4]nonane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 7-oxa-1lambda6-thia-2-azaspiro[4.4]nonane-1,1-dione involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
7-oxa-1lambda6-thia-2-azaspiro[4.4]nonane-1,1-dione is unique due to the presence of an oxygen atom in its spirocyclic ring system, which can influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may lack this feature.
Propiedades
Fórmula molecular |
C6H11NO3S |
|---|---|
Peso molecular |
177.22 g/mol |
Nombre IUPAC |
7-oxa-1λ6-thia-2-azaspiro[4.4]nonane 1,1-dioxide |
InChI |
InChI=1S/C6H11NO3S/c8-11(9)6(1-3-7-11)2-4-10-5-6/h7H,1-5H2 |
Clave InChI |
DLWZUVSSRMFTFT-UHFFFAOYSA-N |
SMILES canónico |
C1CNS(=O)(=O)C12CCOC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


